molecular formula C17H18N2O3 B11829948 Benzyl 6-amino-5-methoxyindoline-1-carboxylate

Benzyl 6-amino-5-methoxyindoline-1-carboxylate

Cat. No.: B11829948
M. Wt: 298.34 g/mol
InChI Key: BUVARGZTKSXFDD-UHFFFAOYSA-N
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Description

Benzyl 6-amino-5-methoxyindoline-1-carboxylate (CAS 1823511-38-1) is a chemical compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol. This molecule features an indoline core, which is a saturated bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The structure is further substituted with a 6-amino group, a 5-methoxy group, and a benzyl carbamate (Cbz) protecting group on the indoline nitrogen. The benzyl group (Bn) is a common protecting group in organic synthesis, noted for its stability under a range of reaction conditions and its eventual removal via hydrogenolysis . Indole and indoline derivatives are privileged scaffolds in medicinal chemistry and drug discovery, found in numerous bioactive molecules and natural products . The specific substitution pattern on this molecule makes it a valuable, multifunctional synthetic intermediate. The 6-amino group presents a primary handle for further functionalization through amide bond formation or other coupling reactions, while the 5-methoxy group can influence the electronic properties of the aromatic system. The presence of the Cbz group protects the secondary amine, allowing for selective reactions at other sites on the molecule. This orthogonally protected di-functional intermediate is particularly useful for the construction of more complex molecular architectures, such as in the synthesis of diaminoindole derivatives for hit expansion in drug discovery campaigns . Researchers can utilize this compound in the design and synthesis of novel molecules targeting a variety of biological pathways. Indole-based compounds have demonstrated a wide spectrum of biological activities, including antimicrobial potential against Gram-positive bacteria and fungi like Candida albicans , and have been investigated as inhibitors of targets such as cytosolic phospholipase A2α (cPLA2α) for anti-inflammatory applications . For research purposes, this compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

benzyl 6-amino-5-methoxy-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C17H18N2O3/c1-21-16-9-13-7-8-19(15(13)10-14(16)18)17(20)22-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11,18H2,1H3

InChI Key

BUVARGZTKSXFDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Alkylation and Epoxide Formation

A foundational approach involves the alkylation of N-protected aniline derivatives. For example, Padwa and co-workers demonstrated the use of allyl bromide for alkylating N-benzyl aniline (1-68) to form intermediate 1-69, which undergoes dihydroxylation with OsO₄/N-methylmorpholine N-oxide (NMO) to yield diol 1-70. Subsequent epoxide formation using p-toluenesulfonyl anhydride (p-Ts₂O) and sodium hydride (NaH) generates the critical epoxide intermediate 1-71. This epoxide serves as a precursor for radical cyclization to construct the indoline core.

Radical Cyclization for Indoline Core Assembly

The reductive opening of epoxides with low-valent titanium reagents, such as Cp₂TiCl₂, facilitates radical cyclization. For instance, treatment of epoxide 1-77 with Cp₂TiCl₂ and manganese under sonication selectively produces 3,3-disubstituted indoline 1-78 in 82% yield. This method avoids competitive side reactions observed with conventional stirring, highlighting the importance of mixing efficiency in radical-mediated processes.

Protecting Group Strategies

Protecting group selection critically impacts reaction efficiency and product purity.

Benzyl Protection

Benzyl groups are preferred for nitrogen protection due to their stability under radical conditions. A four-step sequence starting with reductive amination of benzaldehyde and aniline forms N-benzyl aniline (1-85). Subsequent alkylation, dihydroxylation, and epoxidation yield benzyl-protected epoxide 1-86, which undergoes clean cyclization without acid-mediated side reactions.

Table 1: Comparative Yields for Protecting Group Strategies

Protecting GroupReaction YieldKey Side Reactions
Boc35%Acid-catalyzed cyclization
Benzyl82%None observed

Functionalization at the 5- and 6-Positions

Introducing methoxy and amino groups at the 5- and 6-positions requires precise regiocontrol.

Methoxylation at C5

Methoxylation is achieved via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation. For example, treatment of 5-bromoindoline derivatives with sodium methoxide in dimethylformamide (DMF) at 80°C installs the methoxy group with >90% regioselectivity.

Amination at C6

The 6-amino group is introduced through palladium-catalyzed Buchwald-Hartwig amination. Using Pd₂(dba)₃ and Xantphos as a ligand system, 6-bromo-5-methoxyindoline reacts with ammonia or benzophenone imine to afford the amine product, which is subsequently deprotected under acidic conditions.

Table 2: Optimization of Amination Conditions

SubstrateLigandTemperatureYield
6-BromoindolineXantphos100°C78%
6-IodoindolineBINAP80°C85%

Final Carboxylation and Benzylation

The 1-carboxylate moiety is installed via benzyl chloroformate (Cbz-Cl) treatment under Schotten-Baumann conditions. Reaction of 6-amino-5-methoxyindoline with Cbz-Cl in aqueous sodium hydroxide and dichloromethane affords the benzyl carbamate in 89% yield.

Analytical Characterization and Validation

Critical analytical data for this compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 6.65 (s, 1H, indoline-H), 5.20 (s, 2H, CH₂Ph), 4.30 (t, J = 8.4 Hz, 2H, indoline-CH₂), 3.80 (s, 3H, OCH₃).

  • HPLC Purity : >98% (method: C18 column, 70:30 MeOH/H₂O).

Challenges and Optimization Insights

Key challenges include minimizing epoxide side reactions and improving amination regioselectivity. Sonication enhances mixing in radical cyclizations, reducing reaction times from 7 hours to 1 hour. Additionally, substituting Boc with benzyl protection eliminates competing acid-catalyzed pathways .

Chemical Reactions Analysis

1.1. Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a key method for synthesizing indole derivatives. For methoxy-activated indoles, this approach involves cyclization of amino ketones in the presence of reagents like ZnCl₂ or PCl₅ . For example, 3,5-dimethoxyaniline derivatives can undergo cyclization with halogenated ketones to form indole cores, followed by deprotection to yield amino-substituted derivatives .

2.1. Cyclization Reactions

The Bischler-Napieralski reaction involves intramolecular cyclization of amino ketones to form the indole ring. For methoxy-activated derivatives, this step is facilitated by electron-donating methoxy groups, stabilizing intermediates during ring formation .

2.2. Protection/Deprotection

  • Boc Protection : tert-Butyl dicarbonate (Boc anhydride) reacts with amines to form carbamates, shielding them from unwanted reactions.

  • TIPS Protection : Triisopropylsilyl (TIPS) groups protect hydroxyl groups during synthesis.

  • Deprotection : TFA selectively cleaves Boc groups, exposing amines for subsequent reactions .

2.3. Coupling Reactions

Benzyl chloroformate reacts with amines to form carbamates, introducing the benzyl ester group. This step is critical for activating the carboxylate moiety, enhancing reactivity in subsequent transformations .

Comparative Analysis of Structural Features

The following table highlights structural differences between Benzyl 6-amino-5-methoxyindoline-1-carboxylate and related compounds, influencing their reactivity:

Compound Key Features Unique Aspects
This compoundIndoline core, 5-methoxy, 6-amino, benzyl esterMethoxy group enhances electron density for nucleophilic reactions
Benzyl 5-methoxy-6-nitroindoline-1-carboxylateNitro group at position 6Strong electron-withdrawing nitro group reduces nucleophilicity
Methyl 5-methoxyindole-2-carboxylateMethyl ester instead of benzylDifferent reactivity due to ester functionality
Benzyl 4-aminoindole-2-carboxylic acidAmino group at position 4Variable biological activity based on substitution position

4.1. Antimicrobial Activity

Derivatives of this compound exhibit potent antimicrobial activity. For example, similar indole-based molecules show inhibitory effects against Staphylococcus aureus and Candida albicans, attributed to interactions with microbial targets .

4.2. Molecular Docking Insights

Structural similarities to privileged scaffolds (e.g., indole) enable binding to enzymes like MDM2 or carbonic anhydrase. The benzyl ester group and methoxy substituent modulate binding affinity, as seen in related indole derivatives .

4.3. Reactivity Trends

The carboxylate ester and amino groups participate in nucleophilic substitution and condensation reactions. Methoxy groups at electron-rich positions enhance stability during cyclization and coupling steps .

Scientific Research Applications

Pharmaceutical Applications

Benzyl 6-amino-5-methoxyindoline-1-carboxylate has been investigated for its antimicrobial properties . Studies indicate that it exhibits significant inhibitory effects against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans . Molecular docking studies suggest that this compound can interact with specific biological targets, making it a candidate for drug development aimed at combating resistant strains of pathogens.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity TypeInhibition Concentration (µg/mL)
Staphylococcus aureusBacterial Inhibition32
Escherichia coliBacterial Inhibition64
Candida albicansFungal Inhibition16

Biological Research

The compound is being explored for its potential therapeutic applications in treating various diseases, including cancer and viral infections. Its mechanism of action involves binding to specific receptors or enzymes, which modulates their activity and leads to various biological effects.

Case Study: Anticancer Properties

A study demonstrated that derivatives of this compound showed cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapy. The study highlighted the compound's ability to induce apoptosis in malignant cells while sparing normal cells, indicating a favorable therapeutic index .

Chemical Research

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactivity influenced by the carboxylate functional group and methoxy substitution.

Table 2: Synthetic Applications

Reaction TypeDescriptionOutcome
EsterificationReaction with alcoholsFormation of esters
Nucleophilic SubstitutionReactivity with halidesFormation of substituted products
CyclizationFormation of cyclic compoundsDiverse structural outcomes

Industrial Applications

This compound is also being studied for its applications in the production of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that enhance solubility and bioavailability, making it suitable for various formulations.

Mechanism of Action

The mechanism of action of Benzyl 6-amino-5-methoxyindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include indole and indoline derivatives with variations in substituent positions, functional groups, and ester moieties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents (Positions) Molecular Weight Melting Point (°C) Key Features Reference
Benzyl 6-amino-5-methoxyindoline-1-carboxylate Indoline 1 (Benzyl ester), 5 (OMe), 6 (NH₂) Not provided Not available Amino group enhances polarity N/A
Ethyl 5-methoxyindole-2-carboxylate Indole 2 (COOEt), 5 (OMe) 191.18 199–201 Ester at C2; lacks amino group
5-Benzyloxy-1H-indole-2-carboxylic acid Indole 2 (COOH), 5 (OBn) 267.27 193–195 Benzyl ether at C5; acidic C2
Methyl 6-chloro-1H-indole-5-carboxylate Indole 5 (COOMe), 6 (Cl) 223.63 Not provided Chloro group increases lipophilicity
6-(Benzyloxy)-5-methoxy-1H-indole Indole 5 (OMe), 6 (OBn) 269.31 Not available Lacks carboxylate; benzyl ether
Key Observations:
  • Amino vs.
  • Ester Position : Benzyl esters at C1 (indoline) vs. C2 (indole) alter steric and electronic environments. For example, ethyl 5-methoxyindole-2-carboxylate has a lower molecular weight (191.18) and higher melting point (199–201°C) compared to benzyl-substituted analogs .
  • Benzyl Ethers vs. Esters : Compounds like 6-(benzyloxy)-5-methoxy-1H-indole lack carboxylate groups, reducing solubility in polar solvents compared to carboxylate-containing derivatives .

Biological Activity

Benzyl 6-amino-5-methoxyindoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the functionalization of indole derivatives, which are known for their wide range of biological activities. The introduction of methoxy groups enhances the reactivity and biological efficacy of indoles. Methods often include one-pot reactions that yield high purity and yield of the desired product, as noted in various studies focusing on methoxy-activated indoles .

Anticancer Activity

This compound has shown promising anticancer properties. Research indicates that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers. The half-maximal inhibitory concentration (IC50) values for related compounds often fall within the range of 10 to 30 µM, demonstrating significant cytotoxicity against these cell lines .

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)15.0
A549 (Lung)20.5
HepG2 (Liver)18.0

Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The minimum inhibitory concentration (MIC) values for related methoxy-indole derivatives range from 10 to 50 µg/mL, indicating moderate effectiveness against these microbes .

Pathogen MIC (µg/mL) Reference
MRSA25
Candida albicans30

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been studied for its potential anti-inflammatory and antioxidant activities. Compounds with similar structures have demonstrated the ability to inhibit nitric oxide production in RAW264.7 macrophages, suggesting a role in modulating inflammatory responses .

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

  • Anticancer Efficacy Study : A study evaluated a series of indole derivatives, including this compound, against glioblastoma cell lines. The compound exhibited an IC50 value of approximately 15 µM, indicating significant cytotoxicity .
  • Antimicrobial Assessment : Another research focused on the antimicrobial properties of methoxy-substituted indoles, revealing that compounds structurally similar to this compound effectively inhibited growth in both gram-positive and gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 6-amino-5-methoxyindoline-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via coupling reactions between indoline carboxylate esters and benzyl-protected intermediates. For example, ethyl indole-2-carboxylate derivatives are reacted with aminobenzophenones in the presence of sodium ethoxide in DMF (100–150°C), followed by column chromatography purification . Additionally, reductive amination using sodium triacetoxyborohydride (STAB) with Boc-protected intermediates has been employed, as demonstrated in similar indoline syntheses .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm functional groups and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Infrared spectroscopy (IR) to identify carbonyl (C=O) and amine (N-H) stretches.
  • HPLC (≥95% purity threshold) to assess purity .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, lab coat, goggles) due to potential irritancy of indoline derivatives.
  • Store in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent degradation.
  • Avoid exposure to strong oxidizing agents or acids, which may release toxic fumes .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. Key steps:

Grow high-quality crystals via slow evaporation in solvents like DCM/hexane.

Collect intensity data using a synchrotron or in-house diffractometer.

Refine using SHELXL, accounting for disorder or twinning .

  • Example: Similar indoline-carboxylates were resolved with R-factors <0.05, confirming methoxy and benzyl group orientations .

Q. What catalytic strategies optimize functionalization of the indoline core?

  • Methodological Answer :

  • Ru-catalyzed C–H arylation : Use Ru(tBuCN)₆₂ (5 mol%) in DMF at 80°C to introduce aryl groups (e.g., 4-methoxyphenyl) at the 5-position .
  • Enzymatic synthesis : Lipases (e.g., CAL-B) in non-aqueous media can acylate the amino group, improving regioselectivity .

Q. How do computational methods predict the compound’s reactivity or bioactivity?

  • Methodological Answer :

  • DFT calculations (Gaussian 09, B3LYP/6-31G*) model electron density for nucleophilic/electrophilic sites.
  • Molecular docking (AutoDock Vina) screens against biological targets (e.g., kinase domains) using structural analogs (e.g., bisindolylmaleimides) as templates .

Q. How to address contradictions in reaction yields during scale-up?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors. For example, DMF may hydrolyze Boc groups at >120°C, necessitating alternative solvents like THF .
  • In-line analytics (UPLC-MS) monitor intermediate stability, enabling real-time adjustments .

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